2-Amino-5-bromo-4-methoxybenzoic acid

Description

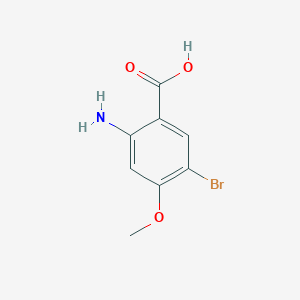

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-bromo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAASTFSTXYEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599312 | |

| Record name | 2-Amino-5-bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169045-04-9 | |

| Record name | 2-Amino-5-bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-bromo-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2-Amino-5-bromo-4-methoxybenzoic acid. Due to its role as a specialized intermediate in organic synthesis, publicly available data on its physical characteristics is limited. This document compiles the available information and presents general experimental protocols for the determination of key physical properties for this class of compounds.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 169045-04-9 | [2][3] |

| Molecular Formula | C₈H₈BrNO₃ | [2][4] |

| Molecular Weight | 246.06 g/mol | [2] |

| Appearance | Light pink crystalline powder | [2] |

| Purity | ≥95% | [2] |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Solubility | No data available | [1] |

| pKa | No data available |

Experimental Protocols for Physical Property Determination

While specific experimental data for 2-Amino-5-bromo-4-methoxybenzoic acid is scarce, the following section details standardized methodologies that are broadly applicable for determining the physical properties of aromatic carboxylic acids.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A common and reliable method for its determination is using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Assessment

The solubility of a compound in various solvents is a key parameter, particularly in drug development and process chemistry.

Methodology:

-

Solvent Selection: A range of standard laboratory solvents should be chosen, including water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Sample Measurement: A precise amount of the solute (e.g., 1-10 mg) is weighed and placed into a vial.

-

Solvent Addition: A measured volume of the selected solvent is added incrementally to the vial at a constant temperature (e.g., 25 °C).

-

Observation: After each addition, the mixture is agitated (e.g., vortexed) to facilitate dissolution. The point at which the solid completely dissolves is noted.

-

Quantification: Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L). For quantitative analysis, a saturated solution is prepared, equilibrated, and the concentration of the dissolved solute is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a benzoic acid derivative, this is a crucial parameter influencing its behavior in physiological and chemical systems. Potentiometric titration is a standard method for pKa determination.

Methodology:

-

Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added using a burette.

-

Titration Process: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

Illustrative Workflow

As 2-Amino-5-bromo-4-methoxybenzoic acid is an intermediate in chemical synthesis, a logical diagram representing a synthetic workflow for a related compound is provided below. This illustrates a multi-step synthesis process common for such molecules.

Caption: Synthetic workflow for a thyroid hormone receptor antagonist.[5]

References

Elucidating the Molecular Architecture of 2-Amino-5-bromo-4-methoxybenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the chemical structure elucidation of 2-Amino-5-bromo-4-methoxybenzoic acid, a key intermediate in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the spectroscopic data and a plausible synthetic pathway.

Chemical Identity and Properties

2-Amino-5-bromo-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-Amino-5-bromo-4-methoxybenzoic acid | N/A |

| CAS Number | 169045-04-9 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Appearance | Light pink crystalline powder | [1] |

| Purity | ≥95% | [1] |

Spectroscopic Data for Structural Elucidation

Due to the limited availability of experimental spectra in public databases, a combination of predicted data and analysis of characteristic functional group frequencies has been employed for the structural elucidation of 2-Amino-5-bromo-4-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra provide valuable insights into the electronic environment of the hydrogen and carbon atoms within the molecule.

Table 2.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Singlet | 1H | Aromatic H (C6-H) |

| ~6.5 | Singlet | 1H | Aromatic H (C3-H) |

| ~4.5-6.0 | Broad Singlet | 2H | -NH₂ |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~11.0-13.0 | Broad Singlet | 1H | -COOH |

Table 2.2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~158 | C4 (Aromatic C-OCH₃) |

| ~148 | C2 (Aromatic C-NH₂) |

| ~135 | C6 (Aromatic C-H) |

| ~115 | C5 (Aromatic C-Br) |

| ~112 | C1 (Aromatic C-COOH) |

| ~100 | C3 (Aromatic C-H) |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-5-bromo-4-methoxybenzoic acid is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Table 2.3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400-3200 | Strong, Broad | O-H stretch (Carboxylic Acid, H-bonded) |

| 3500-3300 | Medium | N-H stretch (Primary Amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1620-1580 | Medium | N-H bend (Primary Amine) & C=C stretch (Aromatic) |

| 1250-1200 | Strong | C-O stretch (Aryl Ether) |

| 1100-1000 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-Amino-5-bromo-4-methoxybenzoic acid is predicted to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be indicated by a characteristic M+2 isotopic pattern.

Table 2.4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 245/247 | [M]⁺ (Molecular Ion) |

| 228/230 | [M - OH]⁺ |

| 200/202 | [M - COOH]⁺ |

| 185/187 | [M - COOH - CH₃]⁺ |

Proposed Synthesis Pathway

A plausible synthetic route for 2-Amino-5-bromo-4-methoxybenzoic acid, adapted from established methodologies for the synthesis of substituted aminobenzoic acids, is presented below. This multi-step synthesis allows for the controlled introduction of the required functional groups in the correct positions.

Experimental Protocols

The following are adapted experimental protocols for the proposed synthesis of 2-Amino-5-bromo-4-methoxybenzoic acid.

Step 1: Synthesis of 4-Methoxy-2-nitrobenzoic acid (Nitration)

-

Dissolution: In a round-bottom flask, dissolve 4-methoxybenzoic acid in concentrated sulfuric acid at 0°C.

-

Nitration: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10°C.

-

Reaction: Stir the mixture at room temperature for 2-3 hours.

-

Quenching: Pour the reaction mixture over crushed ice to precipitate the product.

-

Isolation: Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of 2-Amino-4-methoxybenzoic acid (Reduction)

-

Hydrogenation: Dissolve 4-methoxy-2-nitrobenzoic acid in methanol and add 10% Palladium on carbon (Pd/C) catalyst.

-

Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

Step 3: Synthesis of 2-Amino-5-bromo-4-methoxybenzoic acid (Bromination)

-

Dissolution: Dissolve 2-amino-4-methoxybenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.

-

Bromination: Slowly add N-bromosuccinimide (NBS) in portions to the solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quenching and Precipitation: Pour the reaction mixture into water to precipitate the product.

-

Isolation and Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent to yield the final product.

References

In-Depth Technical Guide: 2-Amino-5-bromo-4-methoxybenzoic acid (CAS: 169045-04-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methoxybenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and pharmaceutical research. Its chemical structure, featuring amino, bromo, and methoxy functional groups on a benzoic acid core, makes it a versatile building block for the synthesis of more complex molecules. Notably, this compound serves as a key precursor in the laboratory synthesis of urolithins, a class of gut microbiota metabolites of ellagitannins, which are recognized for their potential health benefits. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 2-Amino-5-bromo-4-methoxybenzoic acid.

Chemical and Physical Properties

A summary of the key physicochemical properties of 2-Amino-5-bromo-4-methoxybenzoic acid is presented in the table below. While specific experimental data for some properties are not widely published, the provided information is based on data from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 169045-04-9 |

| IUPAC Name | 2-Amino-5-bromo-4-methoxybenzoic acid |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| Appearance | Light pink to brown crystalline powder[1] |

| Purity | ≥95% |

| Melting Point | Not consistently reported |

| Boiling Point | Not available |

| Solubility | Not specified in available literature |

| Density | ~1.7 g/cm³ |

Synthesis

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Nitration of 4-Methoxysalicylic Acid

-

To a stirred solution of 4-methoxysalicylic acid in glacial acetic acid, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction to stir for a specified time while monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain the nitrated intermediate.

Step 2: Bromination of the Nitrated Intermediate

-

Dissolve the nitrated product in a suitable solvent such as glacial acetic acid.

-

Add a brominating agent, for example, N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, dropwise to the solution.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, quench any excess bromine and precipitate the product by adding the reaction mixture to water.

-

Collect the solid by filtration, wash thoroughly, and dry.

Step 3: Reduction of the Nitro Group

-

Suspend the bromo-nitro intermediate in a solvent like ethanol or methanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂, heat the reaction mixture at reflux for several hours. For catalytic hydrogenation, stir the reaction under hydrogen pressure until the uptake of hydrogen ceases.

-

After the reduction is complete, neutralize the reaction mixture to precipitate the crude 2-Amino-5-bromo-4-methoxybenzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Role in Urolithin Synthesis and Biological Significance

2-Amino-5-bromo-4-methoxybenzoic acid is a valuable precursor for the synthesis of urolithins, particularly Urolithin A.[2] Urolithins are metabolites produced by the gut microbiota from ellagic acid and ellagitannins, which are found in foods like pomegranates, berries, and walnuts.[3] Urolithin A has garnered significant attention for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-aging properties.[4][5]

The synthesis of urolithins often involves a key step of coupling a substituted benzoic acid derivative with a resorcinol derivative. The specific substitution pattern of 2-Amino-5-bromo-4-methoxybenzoic acid makes it a suitable starting material for constructing the dibenzo-α-pyrone core structure of certain urolithins.

Associated Signaling Pathways

While 2-Amino-5-bromo-4-methoxybenzoic acid itself is not known to be biologically active, the urolithins synthesized from it have been shown to modulate key cellular signaling pathways. This indirect biological relevance is crucial for drug development professionals. Two of the most significant pathways influenced by Urolithin A are the AMPK and PI3K/Akt/mTOR pathways.

-

AMPK Signaling Pathway: Urolithin A has been demonstrated to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][6][7] Activation of AMPK can lead to enhanced mitochondrial biogenesis and function, which is beneficial for muscle health and performance.[8]

-

PI3K/Akt/mTOR Signaling Pathway: Urolithin A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical pathway for cell growth, proliferation, and survival.[9][10][11][12] Inhibition of this pathway is a key mechanism in the anti-cancer effects of Urolithin A, particularly in pancreatic cancer.[9][10][11][12]

Visualizations

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 2-Amino-5-bromo-4-methoxybenzoic acid.

Role in Urolithin A Synthesis

Caption: Role of the title compound in the synthesis of Urolithin A.

Urolithin A and the AMPK/mTOR Signaling Pathways

Caption: Urolithin A's modulation of AMPK and PI3K/Akt/mTOR signaling pathways.

Conclusion

2-Amino-5-bromo-4-methoxybenzoic acid is a valuable chemical intermediate with significant potential in the synthesis of bioactive compounds. Its primary role as a precursor to urolithins, particularly Urolithin A, links it to important cellular signaling pathways involved in health and disease. For researchers and drug development professionals, this compound represents a key starting material for exploring the therapeutic potential of the urolithin class of molecules. Further research into optimized and scalable synthetic routes for 2-Amino-5-bromo-4-methoxybenzoic acid will be crucial for advancing the development of urolithin-based therapeutics.

References

- 1. 2-Amino-5-bromo-4-methoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Urolithin A - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Activation of the miR-34a-Mediated SIRT1/mTOR Signaling Pathway by Urolithin A Attenuates D-Galactose-Induced Brain Aging in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urolithin A-induced mitophagy suppresses apoptosis and attenuates intervertebral disc degeneration via the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urolithin A suppresses glucolipotoxicity-induced ER stress and TXNIP/NLRP3/IL-1β inflammation signal in pancreatic β cells by regulating AMPK and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gethealthspan.com [gethealthspan.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Urolithin A, a novel natural compound to target PI3K/AKT/mTOR pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. profiles.foxchase.org [profiles.foxchase.org]

- 12. Urolithin A, a Novel Natural Compound to Target PI3K/AKT/mTOR Pathway in Pancreatic Cancer. - inStem [instem.res.in]

The Biological Potential of 2-Amino-5-bromo-4-methoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Anticancer, Antimicrobial, and Anti-inflammatory Activities

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. The substituted benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous clinically approved drugs. This technical guide delves into the prospective biological activities of derivatives of 2-Amino-5-bromo-4-methoxybenzoic acid, a molecule poised for exploration in the development of new anticancer, antimicrobial, and anti-inflammatory agents. While direct and extensive research on the derivatives of this specific molecule is nascent, this document synthesizes findings from structurally related compounds to provide a predictive framework for researchers, scientists, and drug development professionals. The unique substitution pattern of an amino group, a bromine atom, and a methoxy group on the benzoic acid core presents a rich landscape for chemical modification and optimization of biological activity.

Anticipated Biological Activities

Based on structure-activity relationships of analogous compounds, derivatives of 2-Amino-5-bromo-4-methoxybenzoic acid are predicted to exhibit a range of significant biological effects. The presence of the bromine atom can enhance lipophilicity, potentially improving cell membrane permeability, while the amino and methoxy groups offer sites for hydrogen bonding and other interactions with biological targets.

Anticancer Activity

Derivatives of benzoic acid and related aromatic compounds have demonstrated notable potential as anticancer agents. The cytotoxic effects are often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the anticancer activity of various brominated and methoxy-substituted aromatic compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Bromophenols | (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | K562 (Leukemia) | 8.09 (72h) | [1] |

| Methoxyflavones | 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast) | 3.71 | |

| Methoxyflavones | 5,7-dihydroxy-4′-MF | MOLM-13 (Leukemia) | 9.1 | |

| Methoxyflavones | 5,4′-dihydroxy-6,7-DMF | MV4-11 (Leukemia) | 2.6 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a measure of the cytotoxic effects of chemical compounds.[2]

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Expose the cells to various concentrations of the test 2-Amino-5-bromo-4-methoxybenzoic acid derivative (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL). Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[2]

-

Formazan Solubilization: Carefully discard the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.[2]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting cell viability against the logarithm of the compound concentration.[2]

References

The Therapeutic Landscape of Substituted Methoxybenzoic Acids: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of substituted methoxybenzoic acids, providing a critical resource for researchers and scientists in the field of drug development.

Substituted methoxybenzoic acids represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of therapeutic applications. The strategic placement of the methoxy group and other substituents on the benzoic acid scaffold profoundly influences their physicochemical properties and biological activities, leading to the development of potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. This technical guide provides a comprehensive overview of the core therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Anti-inflammatory Applications

Derivatives of methoxybenzoic acid have demonstrated notable potential in the management of inflammation. These compounds often exert their effects through the modulation of key inflammatory mediators and signaling pathways. For instance, 2-hydroxy-4-methoxybenzoic acid has been shown to exhibit hepatoprotective effects by reducing inflammatory cytokines.[1] The anti-inflammatory efficacy is often evaluated using in vivo models such as the carrageenan-induced paw edema assay.

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Assay Model | Dosage | % Inhibition of Edema | Reference |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema (rats) | 25 mg/kg | 48.9 | [2] |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema (rats) | 125 mg/kg | 63.1 | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[3]

Materials:

-

Wistar rats or other suitable rodents

-

Test compounds (substituted methoxybenzoic acid derivatives)

-

1% Carrageenan solution in saline

-

Vehicle (e.g., saline, carboxymethyl cellulose)

-

Plethysmometer for paw volume measurement

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for a minimum of one week prior to the experiment.

-

Grouping and Administration: Divide the animals into groups: a control group (vehicle), a standard group (indomethacin), and test groups (different doses of the methoxybenzoic acid derivative). Administer the vehicle, standard, or test compound orally or via intraperitoneal injection.

-

Induction of Inflammation: After a specific period (e.g., 60 minutes) post-treatment, inject a 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Signaling Pathway: Modulation of Inflammatory Cytokines

Substituted methoxybenzoic acids can modulate inflammatory responses by altering the production of key cytokines. For example, 2-hydroxy-4-methoxybenzoic acid has been shown to restore the levels of inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-10 in a model of liver injury.[1]

Anticancer Applications

The anticancer potential of substituted methoxybenzoic acids is a rapidly growing area of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4] A notable example is the inhibition of the Akt/NF-κB signaling pathway, a critical cell survival pathway, by derivatives of 4-methoxybenzoic acid.[5]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | Prostate cancer cells | Not specified | [4][6] |

| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine | Leukemia (MV4-11) | 9.5 | [7] |

| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine | Breast cancer (MCF-7) | 20.7 | [7] |

| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine | Colon cancer (LoVo) | 16.7 | [7] |

| 1-Anisoyl-2-hydroxy-sn-glycero-3-phosphocholine | Leukemia (MV4-11) | 21.1 | [7] |

| 4-Substituted methoxybenzoyl-aryl-thiazoles (SMART) | Melanoma and prostate cancer cells | Low nM range | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cancer cell lines.[4][5]

Materials:

-

Cancer cell lines (e.g., LNCaP, A549, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Test compounds (substituted methoxybenzoic acid derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

MTT Addition: Remove the culture medium and add fresh medium containing MTT solution. Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[3]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.[5]

Signaling Pathway: Akt/NF-κB Inhibition

A key mechanism of anticancer activity for some 4-methoxybenzoic acid derivatives involves the inhibition of the Akt/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[4][5]

Antimicrobial Applications

Substituted methoxybenzoic acids and their derivatives have demonstrated a range of antimicrobial activities against various bacteria and fungi.[9][10] Their efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Reference |

| N-(4-methoxybenzyl)undec-10-enamide | E. coli, A. tumefaciens | 55 | [3][9] |

| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli, A. tumefaciens | 45 | [3][9] |

| N-(4-methoxybenzyl)oleamide | E. coli, A. tumefaciens | 55 | [3][9] |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive bacteria | Moderate activity | [9] |

| 3,4-Dichloro substituted 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative | Staphylococci strains | 0.5 | [4] |

| 3,5-bis(trifluoromethyl)-substituted 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative | Various Gram-positive bacteria | Potent | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

-

Test compounds (substituted methoxybenzoic acid derivatives)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Inoculum: Inoculate a single colony of the test bacterium into broth and incubate overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Test Compounds: Serially dilute the test compounds in the growth medium within the 96-well plate to achieve a range of concentrations.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be determined visually or by measuring the optical density with a microplate reader.

Experimental Workflow: Antimicrobial Susceptibility Testing

The general workflow for assessing the antimicrobial properties of substituted methoxybenzoic acids involves a series of sequential steps from compound preparation to data analysis.

Neuroprotective Applications

Emerging evidence suggests that substituted methoxybenzoic acids possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. These compounds can protect neurons from various insults, including oxidative stress and excitotoxicity.[11][12]

Quantitative Data: Neuroprotective Activity

| Compound/Derivative | Assay Model | EC50/IC50 | Reference |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Glutamate-induced excitotoxicity in rat cortical cells | IC50 = 16.95 µM | [12] |

| AntiOxBEN1 (catechol derivative) | Aβ-induced cytotoxicity in SH-SY5Y cells | Neuroprotective at 10 µM | [12] |

| Benzoic acid derivative 14b | Glutamate-induced oxidative cell death in HT22 cells | Neuroprotective | [13] |

Experimental Protocol: Neuroprotection Assay against Oxidative Stress

This in vitro assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, HT22) or primary cortical neurons

-

Cell culture medium and supplements

-

Test compounds (substituted methoxybenzoic acid derivatives)

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide, glutamate)

-

Cell viability assay reagents (e.g., MTT, LDH assay kit)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture neuronal cells in 96-well plates until they reach the desired confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-24 hours).

-

Induction of Oxidative Stress: Co-treat the cells with the test compound and an oxidative stress-inducing agent for a defined period (e.g., 24 hours).

-

Assessment of Cell Viability: Measure cell viability using a suitable assay (e.g., MTT assay as described previously).

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the cells treated with the oxidative stress agent alone. Determine the EC50 value (the concentration that provides 50% of the maximal protection).

Signaling Pathway: ERK-CREB Signaling in Neuroprotection

The neuroprotective effects of some methoxybenzoic acid derivatives may be mediated through the activation of the ERK-CREB signaling pathway, which plays a crucial role in neuronal survival and plasticity.

Conclusion

Substituted methoxybenzoic acids represent a privileged scaffold in drug discovery, offering a wealth of opportunities for the development of novel therapeutics. The diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, underscore the importance of continued research into this class of compounds. This technical guide provides a foundational resource for scientists and researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant signaling pathways to aid in the rational design and development of the next generation of drugs based on the methoxybenzoic acid core. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of these versatile molecules.

References

- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 2. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]

- 11. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-bromo-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility and Stability

Solubility is a fundamental physicochemical property that describes the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. It is a critical factor in drug discovery and development, influencing bioavailability, formulation, and efficacy.

Stability refers to the ability of a substance to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, humidity, light, and pH. Understanding the stability profile is essential for determining storage conditions, shelf-life, and ensuring the safety and efficacy of the compound.

Solubility Profile

The solubility of 2-Amino-5-bromo-4-methoxybenzoic acid can be determined through both kinetic and thermodynamic solubility assays.

Illustrative Solubility Data

The following tables present hypothetical solubility data for 2-Amino-5-bromo-4-methoxybenzoic acid in various solvents at different temperatures. This data is for illustrative purposes and should be experimentally verified.

Table 1: Illustrative Thermodynamic Solubility of 2-Amino-5-bromo-4-methoxybenzoic acid

| Solvent | Temperature (°C) | Solubility (µg/mL) |

| Water (pH 7.4) | 25 | 50 |

| Phosphate Buffered Saline (PBS) | 25 | 65 |

| Dimethyl Sulfoxide (DMSO) | 25 | >2000 |

| Ethanol | 25 | 550 |

| Methanol | 25 | 800 |

| Acetonitrile | 25 | 300 |

| Water (pH 7.4) | 37 | 75 |

| Phosphate Buffered Saline (PBS) | 37 | 90 |

Table 2: Illustrative Kinetic Solubility of 2-Amino-5-bromo-4-methoxybenzoic acid

| Solvent System | Incubation Time (hours) | Solubility (µg/mL) |

| PBS (pH 7.4) with 1% DMSO | 2 | 85 |

| Simulated Gastric Fluid (pH 1.2) | 2 | 30 |

| Simulated Intestinal Fluid (pH 6.8) | 2 | 120 |

Experimental Protocols for Solubility Determination

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of solid 2-Amino-5-bromo-4-methoxybenzoic acid to a series of vials containing different solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2-Amino-5-bromo-4-methoxybenzoic acid in DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS) in a microplate and perform serial dilutions.

-

Incubation: Incubate the plate at a specific temperature for a shorter period (e.g., 2 hours).

-

Analysis: Analyze the plate for precipitate formation using nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the clear supernatant after filtration or centrifugation using a UV plate reader or LC-MS/MS.

Stability Profile

The stability of 2-Amino-5-bromo-4-methoxybenzoic acid should be evaluated under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures.

Illustrative Stability Data

The following tables present hypothetical stability data. The percentage of the initial compound remaining after a certain period under specific conditions is shown.

Table 3: Illustrative pH Stability of 2-Amino-5-bromo-4-methoxybenzoic acid at 25°C

| pH | Time (hours) | % Remaining |

| 2.0 | 24 | 98.5 |

| 2.0 | 72 | 95.2 |

| 7.4 | 24 | 99.8 |

| 7.4 | 72 | 99.5 |

| 9.0 | 24 | 97.0 |

| 9.0 | 72 | 91.5 |

Table 4: Illustrative Photostability of 2-Amino-5-bromo-4-methoxybenzoic acid (Solid State)

| Light Source | Exposure Duration | % Remaining |

| Cool White Fluorescent | 1.2 million lux hours | 99.1 |

| Near UV | 200 watt-hours/m² | 98.8 |

Experimental Protocols for Stability Assessment

pH Stability

This study assesses the stability of the compound in solutions of varying pH.

Protocol:

-

Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7.4, 9).

-

Sample Preparation: Dissolve a known concentration of 2-Amino-5-bromo-4-methoxybenzoic acid in each buffer solution.

-

Incubation: Store the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

-

Quantification: Analyze the samples using a stability-indicating HPLC method to determine the concentration of the parent compound and to detect any degradation products.

Photostability

This study evaluates the effect of light on the stability of the compound, following ICH Q1B guidelines.[1][2]

Protocol:

-

Sample Preparation: Place the solid compound in a chemically inert, transparent container. For solution studies, prepare a solution of known concentration in a suitable solvent.

-

Light Exposure: Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light. A control sample should be kept in the dark under the same temperature conditions.

-

Exposure Levels: The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy should be not less than 200 watt-hours per square meter.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a validated HPLC method to quantify the parent compound and any photodegradation products.

Visualizing Experimental Workflows

Solubility Assessment Workflow

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Stability Assessment Workflow

Caption: Workflow for pH and Photostability Assessment.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of 2-Amino-5-bromo-4-methoxybenzoic acid. Although specific experimental data is not currently available, the detailed protocols and illustrative data tables herein serve as a valuable resource for researchers and scientists in designing and executing appropriate studies. A thorough understanding of these properties is paramount for the successful development and application of this compound in pharmaceutical and chemical research.

References

Spectroscopic Analysis of 2-Amino-5-bromo-4-methoxybenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-bromo-4-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. The guide details predicted and literature-based spectroscopic data, experimental protocols for obtaining such data, and a visual representation of the analytical workflow.

Spectroscopic Data

The following sections present the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Amino-5-bromo-4-methoxybenzoic acid. This data is compiled from spectral predictions and analysis of closely related compounds.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of different types of carbon atoms in a molecule.

| ¹H NMR Data (Predicted, 500 MHz, DMSO-d₆) | ¹³C NMR Data (Predicted, 125 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Description | Chemical Shift (δ, ppm) |

| ~11.5 - 13.0 | br s, 1H (COOH) | ~168 |

| ~7.85 | s, 1H (Ar-H) | ~155 |

| ~6.60 | s, 1H (Ar-H) | ~148 |

| ~5.5 - 6.5 | br s, 2H (NH₂) | ~135 |

| ~3.80 | s, 3H (OCH₃) | ~115 |

| ~112 | ||

| ~100 | ||

| ~56 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). "s" denotes a singlet, and "br s" denotes a broad singlet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR data for the closely related compound, 2-amino-5-bromobenzoic acid, shows characteristic peaks at 3497 and 3383 cm⁻¹ for N-H stretching, and 1675 cm⁻¹ for C=O stretching.[1][2]

| IR Absorption Data (Predicted) | |

| Frequency (cm⁻¹) | Functional Group |

| 3400 - 3300 | N-H Stretch (Amino group) |

| 3300 - 2500 | O-H Stretch (Carboxylic acid, broad) |

| 3000 - 2850 | C-H Stretch (Methoxy group) |

| ~1700 - 1670 | C=O Stretch (Carboxylic acid) |

| ~1620 - 1580 | N-H Bend (Amino group) & C=C Stretch (Aromatic) |

| ~1250 | C-O Stretch (Aryl ether) |

| ~1050 | C-O Stretch (Methoxy group) |

| ~850 - 750 | C-H Bend (Aromatic, out-of-plane) |

| ~600 - 500 | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For brominated compounds, the mass spectrum characteristically shows two molecular ion peaks (M and M+2) of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br)[3][4][5].

| Mass Spectrometry Data (Predicted) | |

| m/z (mass-to-charge ratio) | Fragment Ion |

| 245 / 247 | [M]⁺ (Molecular ion) |

| 228 / 230 | [M - OH]⁺ |

| 200 / 202 | [M - COOH]⁺ |

| 121 | [M - Br - COOH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-Amino-5-bromo-4-methoxybenzoic acid.

NMR Spectroscopy

-

Sample Preparation :

-

Weigh 5-10 mg of 2-Amino-5-bromo-4-methoxybenzoic acid for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition :

-

Acquire the spectra on a 500 MHz NMR spectrometer.

-

For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire 1024-4096 scans with a relaxation delay of 2-5 seconds.

-

-

Data Processing :

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid 2-Amino-5-bromo-4-methoxybenzoic acid directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Acquire the spectrum using an FT-IR spectrometer.

-

Collect 16-32 scans at a resolution of 4 cm⁻¹.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

Perform a background subtraction using a spectrum of the clean ATR crystal.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry

-

Sample Preparation (Electrospray Ionization - ESI) :

-

Prepare a stock solution of 2-Amino-5-bromo-4-methoxybenzoic acid at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode over a mass range of m/z 50-500.

-

-

Data Analysis :

-

Identify the molecular ion peaks ([M+H]⁺ or [M-H]⁻).

-

Analyze the isotopic pattern to confirm the presence of bromine.

-

Identify and analyze the major fragment ions to deduce the fragmentation pathway.

-

Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Integration of data from different spectroscopic techniques for structural elucidation.

References

Investigating the Pharmacology of 2-Amino-5-bromo-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for 2-Amino-5-bromo-4-methoxybenzoic acid is limited. This guide provides a summary of its known chemical properties and explores its potential pharmacology based on the activities of structurally related substituted benzoic acid derivatives. The experimental protocols detailed herein are illustrative and intended to guide future research into this compound.

Introduction

2-Amino-5-bromo-4-methoxybenzoic acid is a substituted aromatic carboxylic acid. While its primary role to date has been as a chemical intermediate in synthesis, its structural motifs—an aminobenzoic acid core with halogen and methoxy substitutions—are present in a variety of biologically active molecules. Benzoic acid derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The presence of a bromine atom and methoxy and amino groups on the phenyl ring suggests that 2-Amino-5-bromo-4-methoxybenzoic acid could possess significant, yet unexplored, pharmacological activities.

This technical guide summarizes the available chemical data for 2-Amino-5-bromo-4-methoxybenzoic acid and provides a framework for its pharmacological investigation. By examining the structure-activity relationships of similar compounds, we can hypothesize potential biological targets and activities. Furthermore, this guide presents detailed experimental protocols for key in vitro assays to facilitate the systematic evaluation of its therapeutic potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Amino-5-bromo-4-methoxybenzoic acid is presented in Table 1. This data is essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Reference |

| CAS Number | 169045-04-9 | [4] |

| Molecular Formula | C₈H₈BrNO₃ | [5] |

| Molecular Weight | 246.06 g/mol | [5] |

| Appearance | Solid | - |

| Purity | Typically >95% | - |

| Solubility | No data available | - |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | [4] |

Synthesis and Chemical Reactivity

The synthesis of substituted benzoic acids is well-documented. For compounds related to 2-Amino-5-bromo-4-methoxybenzoic acid, common synthetic routes involve the bromination and amination of a methoxybenzoic acid precursor. For instance, a general synthesis for a related compound, 2-bromo-5-methoxybenzoic acid, involves the direct bromination of m-anisic acid in acetic acid.[6] A method for synthesizing 2-bromo-5-methoxybenzoic acid with high yield involves dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent and carrying out a bromination reaction.[7]

The amino and carboxylic acid groups provide reactive sites for further chemical modifications, making it a versatile scaffold for creating a library of derivative compounds for structure-activity relationship (SAR) studies.

Potential Pharmacological Activities

While direct pharmacological data for 2-Amino-5-bromo-4-methoxybenzoic acid is scarce, the biological activities of structurally similar compounds provide a basis for predicting its potential therapeutic applications.

Anti-inflammatory Activity

Aminobenzoic acid derivatives are known to possess anti-inflammatory properties.[8][9] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. It is plausible that 2-Amino-5-bromo-4-methoxybenzoic acid could exhibit similar activity.

Antibacterial Activity

The presence of a halogen, specifically bromine, on an aromatic ring is a common feature in compounds with antimicrobial properties. Brominated phenols and related molecules have demonstrated potent activity against various bacterial strains.[10] Therefore, 2-Amino-5-bromo-4-methoxybenzoic acid is a candidate for investigation as an antibacterial agent. Studies on related benzoic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[11]

Cytotoxic and Anticancer Activity

Substituted benzoic acids have been investigated for their potential as anticancer agents.[12][13][14][15] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. The specific substitution pattern on the benzoic acid ring plays a crucial role in determining the cytotoxic potency and selectivity.

Experimental Protocols

To investigate the potential pharmacological activities of 2-Amino-5-bromo-4-methoxybenzoic acid, a series of in vitro assays are recommended. The following are detailed protocols for preliminary screening.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

-

Compound Dilution: A serial dilution of 2-Amino-5-bromo-4-methoxybenzoic acid is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of 2-Amino-5-bromo-4-methoxybenzoic acid and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

COX Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the cyclooxygenase (COX-1 and COX-2) enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid) are prepared in a suitable buffer.

-

Compound Incubation: The test compound is pre-incubated with the COX enzymes to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA).

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Illustrative Quantitative Data

The following tables provide examples of quantitative data for related substituted benzoic acid derivatives to illustrate how results for 2-Amino-5-bromo-4-methoxybenzoic acid could be presented.

Table 2: Illustrative Antibacterial Activity of Substituted Benzoic Acid Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 4-bromo-3-methyl pyrazole derivative | Bacillus subtilis ATCC 6623 | 1 | [16] |

| 3,4-dichloro pyrazole derivative | Staphylococci strains | 0.5 | [16] |

| 3-trifluoromethyl-4-bromo pyrazole derivative | Enterococci strains | 0.5 | [16] |

Table 3: Illustrative Cytotoxicity of Substituted Benzoic Acid Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 (Breast Cancer) | < 5 | [12] |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid methyl ester | MCF-7 (Breast Cancer) | < 5 | [12] |

| Phenyl-thiazolyl-benzoic acid derivative | NB4 (Leukemia) | 0.001–1 | [13] |

Potential Signaling Pathways

Substituted benzoic acid derivatives can modulate various signaling pathways involved in inflammation and cancer. A potential target for an anti-inflammatory compound is the NF-κB signaling pathway, which is a key regulator of the inflammatory response.

Conclusion

2-Amino-5-bromo-4-methoxybenzoic acid is a compound with limited published pharmacological data. However, its chemical structure, which is shared by numerous biologically active benzoic acid derivatives, suggests its potential as a lead compound for the development of new therapeutic agents. This guide provides a foundational framework for initiating a comprehensive pharmacological investigation. The detailed experimental protocols and illustrative data offer a starting point for researchers to explore its potential anti-inflammatory, antibacterial, and cytotoxic properties. Further research, including the synthesis of derivatives for SAR studies and in vivo testing, is warranted to fully elucidate the therapeutic potential of this and related compounds.

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 2-Amino-5-bromo-4-methoxybenzoic acid - [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 8. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]

- 10. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Behavior-selective Apoptotic Capacity of 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its Methyl Derivatives on Two Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 13. preprints.org [preprints.org]

- 14. researchgate.net [researchgate.net]

- 15. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5-bromo-4-methoxybenzoic Acid: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a valuable building block in the field of medicinal chemistry. Its unique structural features, including a reactive amino group, a bromine atom amenable to cross-coupling reactions, and a methoxy group that can influence solubility and binding interactions, make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the properties, synthesis of key derivatives, and applications of 2-amino-5-bromo-4-methoxybenzoic acid in drug discovery, with a particular focus on its role in the development of anticancer agents and kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-5-bromo-4-methoxybenzoic acid is presented in the table below, providing essential data for its handling and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 169045-04-9 | [1][2] |

| Molecular Formula | C₈H₈BrNO₃ | [3] |

| Molecular Weight | 246.06 g/mol | [3] |

| Appearance | Light pink crystalline powder | [4] |

| Purity | ≥95% | [4] |

| SMILES | COC1=C(C=C(C(=C1)N)Br)C(=O)O | |

| InChI | InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

Synthesis of Bioactive Derivatives

The strategic placement of the amino, bromo, and carboxylic acid functionalities on the benzene ring allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. Two of the most powerful applications of this building block are in the synthesis of quinazolinones and as a substrate for palladium-catalyzed cross-coupling reactions.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. 2-Amino-5-bromo-4-methoxybenzoic acid serves as an excellent precursor for the synthesis of 6-bromo-7-methoxy-quinazolin-4(3H)-one and its derivatives.

This protocol is adapted from the Niementowski reaction, a classic method for synthesizing 4(3H)-quinazolinones from anthranilic acids and their esters.[5]

-

Materials:

-

2-Amino-5-bromo-4-methoxybenzoic acid

-

Formamide

-

Heating apparatus with temperature control

-

Standard laboratory glassware

-

-

Procedure:

-

A mixture of 2-Amino-5-bromo-4-methoxybenzoic acid (10 mmol) and formamide (40 mmol) is heated at 130-140°C for 4-6 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.

-

The crude 6-bromo-7-methoxyquinazolin-4(3H)-one can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of 2-amino-5-bromo-4-methoxybenzoic acid provides a versatile handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors.

This protocol is a generalized procedure adapted from methods used for structurally similar bromo-amino-heterocycles and serves as a robust starting point for optimization.[6][7]

-

Materials:

-

2-Amino-5-bromo-4-methoxybenzoic acid derivative (e.g., methyl ester)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or sealed tube

-

-

Procedure:

-

To a Schlenk flask, add the 2-amino-5-bromo-4-methoxybenzoic acid derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.5 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Under the inert atmosphere, add the palladium catalyst (0.05 eq).

-

Add the anhydrous solvent (e.g., 1,4-dioxane and degassed water in a 4:1 ratio).

-

Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by a suitable technique such as TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system to afford the pure coupled product.

-

Applications in Medicinal Chemistry

The derivatives of 2-amino-5-bromo-4-methoxybenzoic acid have shown significant promise in various therapeutic areas, most notably in oncology.

Anticancer Activity

The quinazolinone scaffold, readily accessible from 2-amino-5-bromo-4-methoxybenzoic acid, is a well-established pharmacophore in the design of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and the Anaplastic Lymphoma Kinase (ALK), as well as by targeting key signaling pathways involved in cell proliferation and survival.[8][9]

Furthermore, derivatives of structurally similar brominated aromatic compounds have demonstrated potent antiproliferative activity by targeting other cellular components. For instance, a series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, which share a substituted bromophenyl moiety with the title compound, were identified as potent inducers of apoptosis that interact with tubulin at the colchicine-binding site, leading to cell cycle arrest.

Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers.[10][11] Consequently, the development of inhibitors targeting this pathway is a major focus of cancer drug discovery.

The 2-aminobenzoic acid scaffold is a key feature in the design of dual PI3K/mTOR inhibitors. The amino group can form crucial hydrogen bonding interactions within the kinase active site. The ability to introduce diverse substituents at the 5-position of 2-amino-5-bromo-4-methoxybenzoic acid via cross-coupling reactions allows for the exploration of the chemical space to optimize potency and selectivity for different isoforms of PI3K and mTOR.[1]

Biological Activity Data

While specific biological data for derivatives of 2-amino-5-bromo-4-methoxybenzoic acid are not extensively reported in publicly available literature, the following tables summarize the cytotoxic activity of structurally related 6-bromo-quinazoline derivatives against various human cancer cell lines. This data provides a strong indication of the potential of compounds derived from the title building block.

Table 1: Cytotoxic Activity of 6-Bromo-quinazoline-4(3H)-one Derivatives [2]

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| 8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one) | MCF-7 (Breast) | 15.85 ± 3.32 |

| 8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one) | SW480 (Colon) | 17.85 ± 0.92 |

| Erlotinib (Reference) | MCF-7 (Breast) | >30 |

| Erlotinib (Reference) | SW480 (Colon) | >30 |

Table 2: Antiproliferative Activity of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives [8]

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| 45 | A549 (Lung) | 0.44 |

| 16h (Lead Compound) | A549 (Lung) | 1.23 |

Conclusion

2-Amino-5-bromo-4-methoxybenzoic acid is a highly versatile and valuable building block for medicinal chemists. Its trifunctional nature allows for the efficient construction of diverse and complex molecular scaffolds, particularly quinazolinones and biaryl structures, which are prevalent in a wide range of biologically active compounds. The demonstrated potential of structurally similar compounds as potent anticancer agents and kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, underscores the importance of 2-amino-5-bromo-4-methoxybenzoic acid as a key starting material in the design and synthesis of novel therapeutics. Further exploration of the chemical space around this scaffold is likely to yield new and improved drug candidates for the treatment of cancer and other diseases.

References

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. PI3K/mTOR Pathway Inhibition: Opportunities in Oncology and Rare Genetic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]

Exploring the Reactivity of the Amino Group in 2-Amino-5-bromo-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the amino group in 2-Amino-5-bromo-4-methoxybenzoic acid. This compound serves as a versatile building block in synthetic organic chemistry, particularly for the synthesis of heterocyclic scaffolds of medicinal interest. The presence of the nucleophilic amino group, ortho to a carboxylic acid and influenced by the electronic effects of the bromo and methoxy substituents, dictates its reactivity towards a range of electrophilic reagents. This guide details key reactions, provides adaptable experimental protocols, and summarizes relevant data to facilitate its use in research and drug development.